![molecular formula C16H22BrNO5S B288305 Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)
Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate, also known as Boc-Pip-Br, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate involves the formation of a covalent bond between the compound and the active site of the target enzyme. This covalent bond prevents the enzyme from functioning properly, leading to its inhibition. The selectivity of this compound for specific enzymes is determined by the structure of the compound and the active site of the target enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. For example, inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine and butyrylcholine, respectively, which are neurotransmitters involved in cognitive function and muscle movement. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which play a crucial role in maintaining acid-base balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate is its potency and selectivity for specific enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes and diseases. However, its use in lab experiments is limited by its toxicity and potential side effects. Careful consideration must be given to the dosage and administration of this compound to ensure that it does not interfere with other physiological processes and cause unintended effects.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate. One area of interest is the development of new derivatives of the compound that exhibit improved selectivity and potency for specific enzymes. Another area of interest is the application of this compound in the development of new drugs for the treatment of various diseases, including Alzheimer's disease, glaucoma, and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of science.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery. Its potency and selectivity for specific enzymes make it a useful tool for studying the role of these enzymes in various physiological processes and diseases. However, careful consideration must be given to its toxicity and potential side effects when using it in lab experiments. There are several future directions for the study of this compound, including the development of new derivatives and its application in the development of new drugs.
Synthesemethoden
Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate can be synthesized through a multistep process that involves the reaction of piperidine with ethyl chloroformate, followed by the reaction of the resulting compound with 4-bromo-3-ethoxybenzenesulfonyl chloride in the presence of a base. The final product is obtained through the removal of the Boc protecting group using an acid catalyst.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play crucial roles in various physiological processes and have been implicated in the pathogenesis of several diseases, including Alzheimer's disease, glaucoma, and cancer.
Eigenschaften
Molekularformel |
C16H22BrNO5S |
---|---|
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
ethyl 1-(4-bromo-3-ethoxyphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C16H22BrNO5S/c1-3-22-15-11-13(5-6-14(15)17)24(20,21)18-9-7-12(8-10-18)16(19)23-4-2/h5-6,11-12H,3-4,7-10H2,1-2H3 |
InChI-Schlüssel |
LHMOCHLRONYEBG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)Br |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.